

Application Notes and Protocols for TVB-3664

Treatment in Cell Culture

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Compound of Interest

Compound Name: TVB-3664

Cat. No.: B611515

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **TVB-3664**, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in cell culture experiments. The following protocols and data are intended to assist researchers in designing and executing experiments to evaluate the effects of **TVB-3664** on various cancer cell lines.

Mechanism of Action

TVB-3664 is an orally bioavailable, reversible, and selective inhibitor of FASN.[1][2] FASN is a key enzyme in de novo lipogenesis, a metabolic pathway that is often upregulated in cancer cells to support rapid proliferation and survival. By inhibiting FASN, **TVB-3664** disrupts the production of fatty acids, leading to a variety of downstream effects, including:

- **Inhibition of Palmitate Synthesis:** **TVB-3664** potently inhibits the synthesis of palmitate in both human and mouse cells.[1][3]
- **Disruption of Tubulin Palmitoylation and Microtubule Organization:** The compound has been shown to reduce tubulin palmitoylation, which can interfere with microtubule organization.[3]
- **Modulation of Oncogenic Signaling Pathways:** Treatment with **TVB-3664** can alter major oncogenic pathways, including the PI3K/AKT/mTOR, Akt, Erk1/2, and AMPK signaling cascades.[4][5][6]

- Induction of Apoptosis: In some cancer cell lines, inhibition of FASN by **TVB-3664** can induce apoptosis.[\[4\]](#)

Quantitative Data Summary

The following table summarizes the in vitro efficacy of **TVB-3664** across various cancer cell lines.

Cell Line	Cancer Type	IC50 Value (nM)	Notes
Human Cells (general)	Not specified	18	IC50 for palmitate synthesis.[1][2][3]
Mouse Cells (general)	Not specified	12	IC50 for palmitate synthesis.[1][2][3]
CaCo2	Colorectal Cancer	Not specified	Demonstrated anti-tumor activity at concentrations up to 1 μ M over 7 days.[1][2][6]
HT29	Colorectal Cancer	Not specified	Showed anti-tumor activity at concentrations up to 1 μ M over 7 days.[1][2][6]
LIM2405	Colorectal Cancer	Not specified	Exhibited anti-tumor activity at concentrations up to 1 μ M over 7 days.[1][2][6]
MHCC97H	Hepatocellular Carcinoma	See Figure 3A in source	The IC50 value is presented in a graph in the cited study.[5]
HLE	Hepatocellular Carcinoma	See Figure 3A in source	The IC50 value is presented in a graph in the cited study.[5]
SNU449	Hepatocellular Carcinoma	See Figure 3A in source	The IC50 value is presented in a graph in the cited study.[5]
Calu-6	Lung Cancer	Not specified	Effective concentration of 50

nM for 48 hours was used in a study.[3]

Mentioned as a cell line used in research with TVB-3664.[3]

Used in studies investigating the combination of TVB-3664 with other agents.[7]

A concentration of 0.2 μ M was used for 6-7 days in studies with primary colorectal cancer cells (Pt 93 and Pt 130).[2][4][7]

Experimental Protocols

Preparation of TVB-3664 Stock Solution

Materials:

- **TVB-3664** powder
- Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

- To prepare a concentrated stock solution, dissolve **TVB-3664** powder in fresh DMSO.[3] For example, a 10 mM stock solution can be prepared.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[\[2\]](#)

Cell Proliferation Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

- Cancer cell lines of interest (e.g., CaCo2, HT29, HCT116)
- Complete cell culture medium (e.g., DMEM or McCoy's 5A supplemented with 10% FBS)
- **TVB-3664** stock solution
- 24-well or 96-well cell culture plates
- Trypsin-EDTA
- Cell counting method (e.g., hemocytometer, automated cell counter, or a viability assay like MTT or CellTiter-Glo)

Protocol:

- Seed the cells in a 24-well plate at a density of approximately 30,000 cells per well.[\[7\]](#)
- Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- The next day, treat the cells with a range of **TVB-3664** concentrations (e.g., 0-1 µM).[\[1\]](#)
Prepare serial dilutions of the **TVB-3664** stock solution in the complete cell culture medium.
- Incubate the cells with the compound for the desired duration. For short-term assays, 48 to 72 hours is common.[\[3\]](#) For longer-term proliferation assays, incubation for 6 to 7 days may be necessary, with a medium change containing fresh compound around day 4.[\[2\]](#)[\[4\]](#)
- At the end of the treatment period, determine the cell number or viability using your chosen method.

- For cell counting, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Resuspend the cells in the complete medium and count them.
- Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol allows for the analysis of protein expression changes in key signaling pathways upon **TVB-3664** treatment.

Materials:

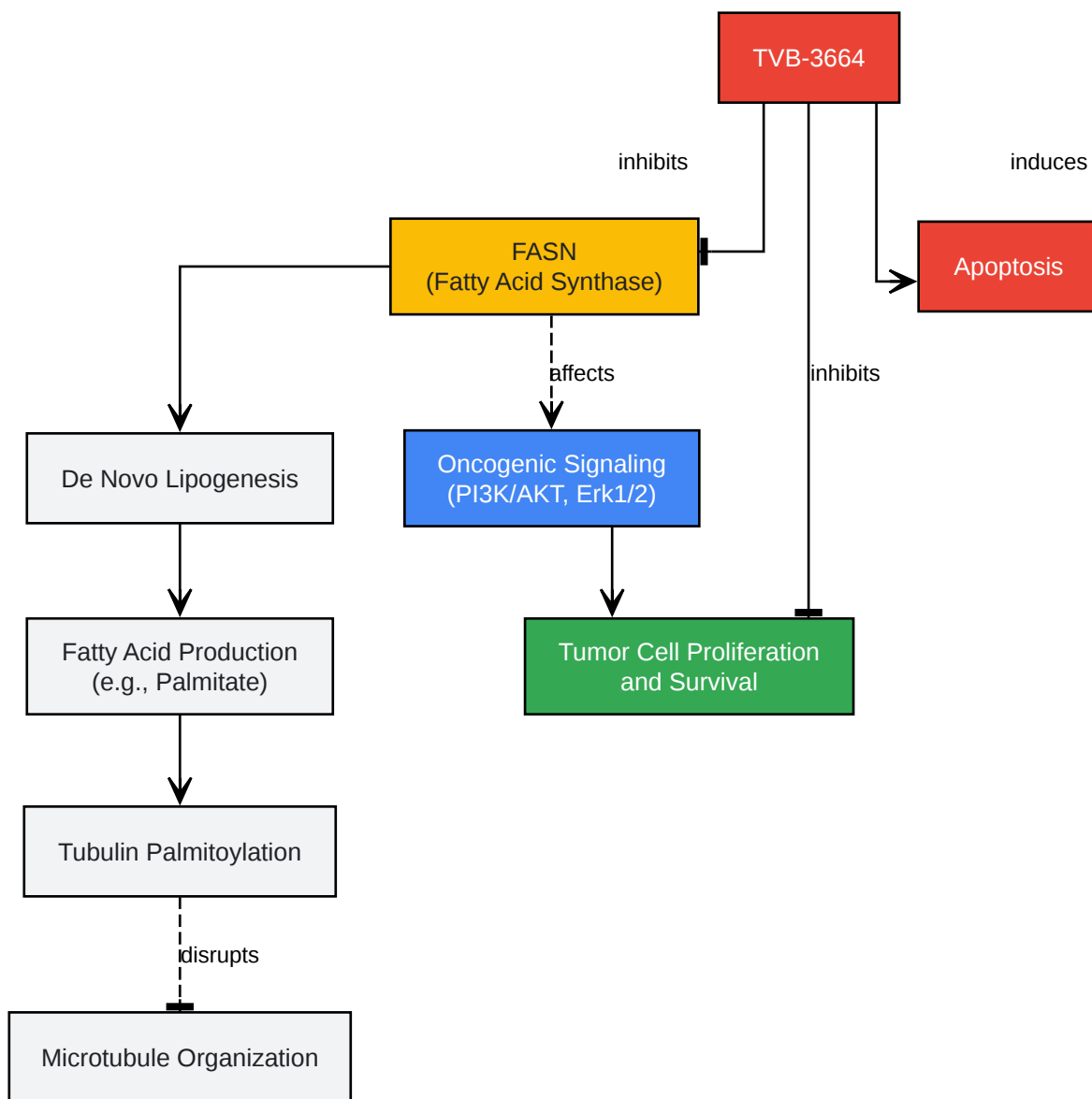
- Treated and untreated cell lysates
- Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against proteins of interest (e.g., p-Akt, p-AMPK, p-Erk1/2, FASN, survivin, cyclin D1) and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

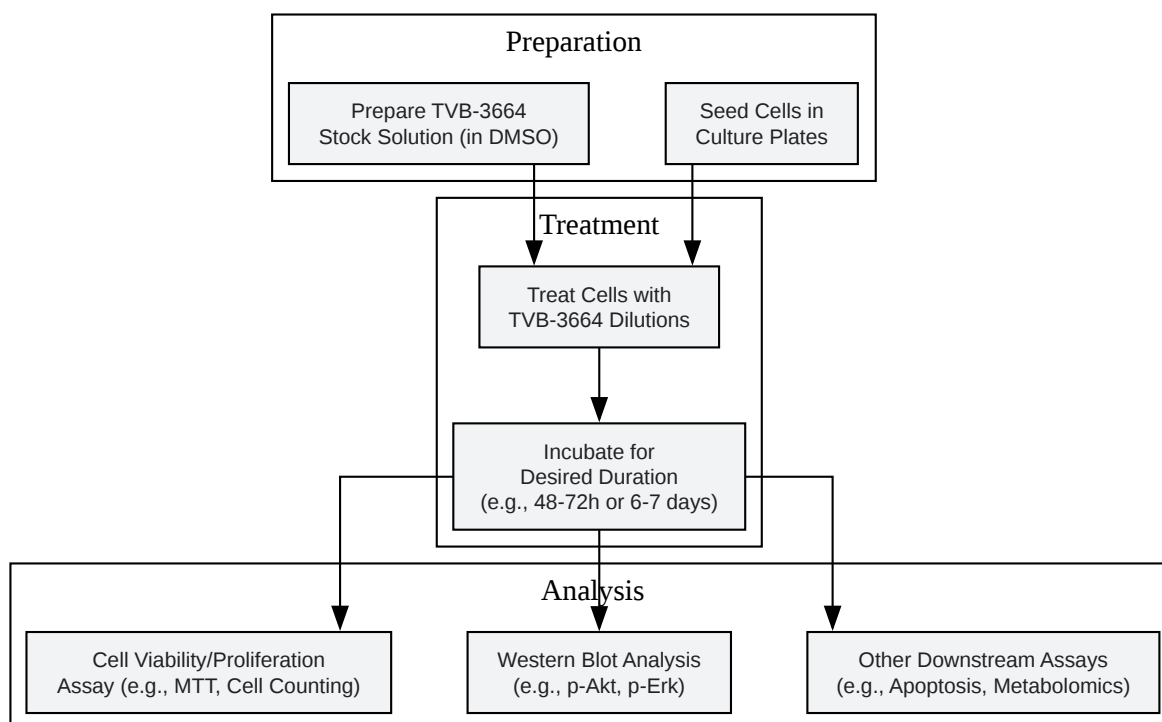
Protocol:

- After treating the cells with **TVB-3664** for the desired time, collect the cell lysates.
- Quantify the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the relative changes in protein expression.

Signaling Pathways and Experimental Workflow Diagrams





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